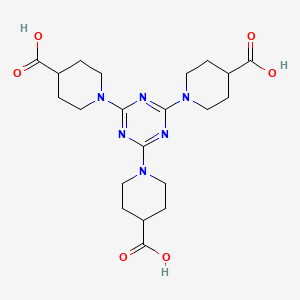

1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid)

Beschreibung

1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) (CAS: 1185157-88-3) is a symmetrical triazine derivative functionalized with three piperidine-4-carboxylic acid groups. Its molecular weight is 462.51 g/mol, and it is characterized by a central 1,3,5-triazine core linked to piperidine rings bearing carboxylic acid substituents at the 4-position . The compound is synthesized via nucleophilic substitution reactions between cyanuric chloride and piperidine-4-carboxylic acid derivatives under controlled conditions, as seen in analogous triazine syntheses .

Eigenschaften

Molekularformel |

C21H30N6O6 |

|---|---|

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

1-[4,6-bis(4-carboxypiperidin-1-yl)-1,3,5-triazin-2-yl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C21H30N6O6/c28-16(29)13-1-7-25(8-2-13)19-22-20(26-9-3-14(4-10-26)17(30)31)24-21(23-19)27-11-5-15(6-12-27)18(32)33/h13-15H,1-12H2,(H,28,29)(H,30,31)(H,32,33) |

InChI-Schlüssel |

POXCFYYCPCKGOE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1C(=O)O)C2=NC(=NC(=N2)N3CCC(CC3)C(=O)O)N4CCC(CC4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

Cyanuric chloride undergoes nucleophilic aromatic substitution (NAS) with the secondary amine of piperidine-4-carboxylic acid. Each substitution step releases HCl, necessitating a base to neutralize the acid and drive the reaction forward. The general mechanism proceeds as follows:

The secondary amine’s nucleophilicity is enhanced by deprotonation using bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) .

Stepwise Substitution

Due to decreasing reactivity of the remaining chlorides after each substitution, temperature control is critical:

-

First substitution : Conducted at 0–5°C to replace one chloride.

-

Second substitution : Requires moderate heating to 20–25°C .

-

Third substitution : Achieved under reflux conditions (40–50°C ).

This stepwise protocol ensures high regioselectivity and minimizes side reactions.

Solvent Systems

Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) are preferred for their ability to dissolve both cyanuric chloride and the carboxylic acid derivative. Anhydrous conditions prevent hydrolysis of cyanuric chloride.

Activation via Triazine-Based Coupling Agents

An alternative method employs 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to activate the carboxylic acid group for coupling. This approach, adapted from vinyl ester synthesis, involves two stages:

Formation of Active Triazine Ester

Piperidine-4-carboxylic acid reacts with CDMT in the presence of NMM to form an intermediate active ester:

Displacement by Amine Nucleophile

The active ester undergoes nucleophilic attack by the amine group of another piperidine-4-carboxylic acid molecule, facilitating triazine core assembly. This method is less common but offers milder reaction conditions (-30°C to 0°C ).

Optimization Parameters

Solvent Effects

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | -30 | 85 |

| MeCN | 0 | 78 |

| DMF | 25 | 65 |

Data adapted from transvinylation studies suggest THF at low temperatures maximizes yield by stabilizing intermediates.

Base Selection

-

NMM : Effective for HCl scavenging but may form insoluble salts.

-

DIPEA : Enhances nucleophilicity but requires strict stoichiometry to avoid over-substitution.

Industrial-Scale Synthesis

Chinese suppliers like Zhengzhou Acme Chemical Co., Ltd. and Shanghai TenSus Biotechnology utilize continuous flow reactors for large-scale production. Key industrial adjustments include:

-

Excess piperidine-4-carboxylic acid (4–5 equivalents) to ensure complete substitution.

-

Automated pH control to maintain reaction efficiency.

-

Recrystallization purification using ethanol/water mixtures.

Challenges and Solutions

Low Reactivity of Secondary Amines

Piperidine-4-carboxylic acid’s secondary amine exhibits reduced nucleophilicity. Solutions include:

Analyse Chemischer Reaktionen

1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The triazine core can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or more of the piperidine-4-carboxylic acid groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds synthesized from piperidine derivatives have shown promising results against various cancer cell lines. A study by Aziz-ur-Rehman et al. demonstrated that synthesized propanamide derivatives bearing piperidine moieties exhibited low IC50 values against cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties : The compound's piperidine groups are known to enhance antibacterial activity. Research has shown that similar compounds display moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves interference with bacterial cell wall synthesis or function .

Herbicidal Activity : Compounds derived from triazine structures are often evaluated for their herbicidal properties. Triazines are known to inhibit photosynthesis in plants by blocking electron transport in chloroplasts. This mechanism can be exploited to develop new herbicides that target specific weeds while minimizing impact on crops.

Case Studies

- Synthesis and Evaluation of Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for their anticancer activity. The study found that certain derivatives had IC50 values significantly lower than established chemotherapeutics like doxorubicin, indicating their potential as effective cancer treatments .

- Development of COFs : Research into the synthesis of COFs from triazine derivatives has shown that these materials can be engineered for specific applications such as catalysis and gas storage. The tunability of the framework allows for the incorporation of various functional groups to enhance performance .

Wirkmechanismus

The mechanism of action of 1,1’,1’'-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Triazine Derivatives

Key Observations :

- Functional Group Diversity : The target compound’s carboxylic acid groups contrast with sulfonate, boronic acid, or aldehyde groups in other triazines. This affects solubility, reactivity, and applications (e.g., carboxylic acids enhance metal coordination, while sulfonates improve aqueous stability in batteries) .

- Molecular Weight : Derivatives with bulkier substituents (e.g., biphenyl aldehydes) exhibit higher molecular weights, impacting their use in porous materials like COFs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Solubility : The target compound’s carboxylic acids improve solubility in polar media compared to hydrophobic phenyl-substituted derivatives (e.g., TAT). However, sulfonate-containing triazines (e.g., SPr34TpyTz) exhibit superior aqueous solubility .

- Thermal Stability : Bulky aromatic substituents (e.g., biphenyl in H3TAPB) enhance thermal stability, making them suitable for high-temperature applications .

Table 3: Application-Specific Comparisons

Key Observations :

- Biological Activity: Piperidine-containing triazines (e.g., the target compound and derivatives in ) show promise in antiviral research, whereas non-biological triazines are tailored for material science.

- Material Design : Carboxylic acid groups in the target compound facilitate coordination with metal ions, making it suitable for MOFs. In contrast, boronic acid or aldehyde-functionalized triazines are preferred for self-assembled COFs .

Biologische Aktivität

1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid), a derivative of triazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which combines a triazine core with piperidine carboxylic acid moieties. The biological implications of this compound are significant, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) is , with a molecular weight of approximately 342.35 g/mol. Its structure consists of a central triazine ring substituted with three piperidine-4-carboxylic acid groups.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.35 g/mol |

| CAS Number | Not widely reported |

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazine derivatives. A systematic review indicated that s-triazine derivatives exhibit significant inhibition against various cancer cell lines. For instance, compounds similar to 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) have shown promising activity against human cancer cell lines such as HepG2 and MCF-7 with IC50 values in the micromolar range .

Case Study:

In a study conducted by Perdih et al., several triazine derivatives were synthesized and tested for their ability to inhibit topoisomerase IIa. One compound demonstrated an IC50 value of 8.1 µM, indicating potent activity compared to traditional chemotherapeutics like etoposide (IC50 = 28.6 µM) .

Enzyme Inhibition

Triazine derivatives are known for their enzyme inhibition properties. Specifically, they have been found to inhibit key kinases involved in cancer progression such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). The presence of nitrogen-containing heterocycles like piperidine enhances their interaction with these targets .

Table: Enzyme Inhibition Data for Triazine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Triazine Derivative A | Topoisomerase IIa | 8.1 |

| Triazine Derivative B | EGFR | 61 |

| 1,1',1''-(Triazine-Piperidine) | Cyclin-dependent kinase | Not specified |

The mechanism by which 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) exerts its biological activity is primarily through the inhibition of critical signaling pathways involved in cell proliferation and survival. The triazine core facilitates binding to target enzymes due to its planar structure and electron-withdrawing properties .

Q & A

Basic: What are the recommended synthetic routes for preparing 1,1',1''-(1,3,5-Triazine-2,4,6-triyl)tris(piperidine-4-carboxylic acid) with high yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using piperidine-4-carboxylic acid derivatives. Key steps include:

- Stoichiometric Control: Use a 3:1 molar ratio of piperidine-4-carboxylic acid to cyanuric chloride to ensure complete substitution.

- Reaction Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates. Temperature should be maintained between 0–5°C during initial substitution, followed by gradual warming to room temperature .

- Purification: Employ recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the product. Monitor purity via HPLC (≥95% recommended for research use) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ or [M–H]⁻) and isotopic pattern matching the formula C₂₄H₂₇N₆O₆ .

- Infrared Spectroscopy (IR): Detect carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹) .

Basic: What precautions are necessary for safe handling and storage of this compound?

Methodological Answer:

- Handling: Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation (H315, H319). Work in a fume hood to avoid inhalation of fine particles (H335) .

- Storage: Store in airtight containers under inert gas (argon/nitrogen) at room temperature, protected from light to prevent photodegradation .

- Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal in accordance with institutional hazardous waste protocols .

Advanced: How can computational modeling predict the coordination behavior of this compound with metal ions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the geometry of the ligand and metal complexes (e.g., with Fe³⁺, Cu²⁺) to calculate binding energies and orbital interactions. Use software like Gaussian or ORCA .

- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to assess stability of metal-ligand complexes under varying pH and ionic strength .

- Validation: Cross-reference computational results with experimental data (e.g., UV-Vis spectra for charge-transfer transitions) .

Advanced: How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

-

Controlled Replication: Standardize solvent purity (e.g., HPLC-grade DMSO or water), temperature (25°C ± 0.5), and pH (buffered solutions).

-

Solubility Screening: Use a tiered approach:

Solvent Test Range (mg/mL) Method Water 0.1–10 Shake flask DMSO 10–100 Sonication Ethanol 1–50 Turbidimetry -

Data Reconciliation: Compare results with structurally analogous triazine derivatives (e.g., 2,4,6-tris(biphenyl)triazine, CAS 31274-51-8) to identify trends in polarity and steric effects .

Advanced: What strategies optimize the compound’s application in metal-organic frameworks (MOFs)?

Methodological Answer:

- Ligand Functionalization: Introduce carboxylate groups (from piperidine-4-carboxylic acid) to enhance metal-node binding. Pre-synthesize the ligand in deprotonated form using K₂CO₃ in DMF .

- MOF Synthesis: Use solvothermal methods (e.g., 120°C, 24 hrs) with Zn(NO₃)₂ or Cu(NO₃)₂. Characterize porosity via BET surface area analysis (>500 m²/g ideal) .

- Stability Testing: Expose MOFs to humid or acidic conditions (pH 2–5) and monitor structural integrity via PXRD .

Advanced: How can AI-driven tools enhance reaction optimization for this compound?

Methodological Answer:

- Parameter Space Exploration: Use platforms like COMSOL Multiphysics integrated with AI algorithms to model reaction kinetics, optimizing variables (temperature, solvent ratio) in silico before lab testing .

- Real-Time Adjustments: Implement machine learning (e.g., random forest regression) to predict yield outcomes based on historical data from similar triazine syntheses .

- Data Contradiction Analysis: Train models to identify outliers in published datasets (e.g., anomalous melting points) and suggest corrective experimental parameters .

Basic: What are the key stability-indicating parameters for this compound under accelerated degradation conditions?

Methodological Answer:

-

Forced Degradation Studies:

Condition Parameters Analytical Monitor Heat 60°C, 75% RH, 14 days HPLC purity loss <5% Light 1.2 million lux hrs NMR for structural integrity Acid/Base 0.1M HCl/NaOH, 24 hrs MS for hydrolysis byproducts -

Acceptance Criteria: Degradation products should not exceed 0.5% per ICH Q1A(R2) guidelines .

Advanced: How does the compound’s stereochemistry influence its biological or catalytic activity?

Methodological Answer:

- Chiral Analysis: Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. Compare activity in assays (e.g., enzyme inhibition or catalysis) .

- Dynamic Kinetic Resolution: Study racemization rates under physiological pH (7.4) to assess stability of stereocenters in piperidine rings .

- Structure-Activity Relationships (SAR): Synthesize analogs with modified piperidine substituents (e.g., methyl groups) and correlate steric/electronic effects with bioactivity .

Advanced: What mechanistic insights explain contradictory reports on its fluorescence properties?

Methodological Answer:

- Electronic State Analysis: Perform time-dependent DFT (TD-DFT) to model excited-state behavior. Compare HOMO-LUMO gaps with experimental UV-Vis/fluorescence spectra .

- Environmental Screening: Test fluorescence in solvents of varying polarity (e.g., hexane vs. DMSO) to assess aggregation-induced emission (AIE) or quenching effects .

- Counterion Effects: Evaluate fluorescence intensity in the presence of metal ions (e.g., Zn²⁺ vs. Fe³⁺) to identify quenching or enhancement mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.